

Mechanism of Action of Eupafolin in Cancer Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: Eupaglehnin C

Cat. No.: B12391349

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Disclaimer: Initial searches for "**Eupaglehnin C**" did not yield specific results in peer-reviewed scientific literature. However, a significant body of research exists for a structurally similar flavonoid, Eupafolin. This guide provides a comprehensive overview of the mechanism of action of Eupafolin in cancer cells, assuming it to be the compound of interest.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the molecular mechanisms by which Eupafolin exerts its anti-cancer effects. The information is compiled from various in-vitro studies on different cancer cell lines.

Core Anti-Cancer Activities of Eupafolin

Eupafolin, a naturally occurring flavonoid, has demonstrated significant anti-tumor activities across various cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of cell migration and invasion.

Inhibition of Cancer Cell Proliferation

Eupafolin has been shown to inhibit the growth of cancer cells in a dose- and time-dependent manner. This inhibitory effect has been observed in breast cancer cell lines (MDA-MB-231 and MCF-7) and murine breast cancer cells (EO771).[1][2] The anti-proliferative activity is a cornerstone of its potential as a therapeutic agent.

Induction of Apoptosis

A key aspect of Eupafolin's anti-cancer effect is its ability to induce apoptosis. Treatment with Eupafolin leads to an increased rate of apoptosis in breast cancer cells.[2] This is achieved through the modulation of key proteins involved in the apoptotic cascade. Specifically, Eupafolin upregulates the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1][2]

Cell Cycle Arrest

Eupafolin has been observed to cause cell cycle arrest, specifically in the S phase, in breast cancer cells.[1] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Inhibition of Migration and Invasion

The metastatic potential of cancer cells is a major factor in cancer-related mortality. Eupafolin has been shown to significantly reduce the migration and invasion capabilities of breast cancer cells.[1][2] This suggests that Eupafolin may play a role in preventing the spread of cancer to other parts of the body.

Quantitative Data on Eupafolin's Efficacy

The following tables summarize the quantitative data from various studies on the effects of Eupafolin on cancer cells.

Table 1: Inhibition of Cell Viability by Eupafolin

Cell Line	Concentration	Time (h)	% Inhibition	Citation
MDA-MB-231	Varies	24, 48, 72	Dose-dependent	[1]
MCF-7	Varies	24, 48, 72	Dose-dependent	[1]
EO771	Varies	Not specified	Dose-dependent	[2]

Table 2: Induction of Apoptosis by Eupafolin

Cell Line	Concentration	Apoptosis Rate Increase	Citation
EO771	100 μ M	18%	[2]

Table 3: Modulation of Apoptosis-Related Proteins by Eupafolin

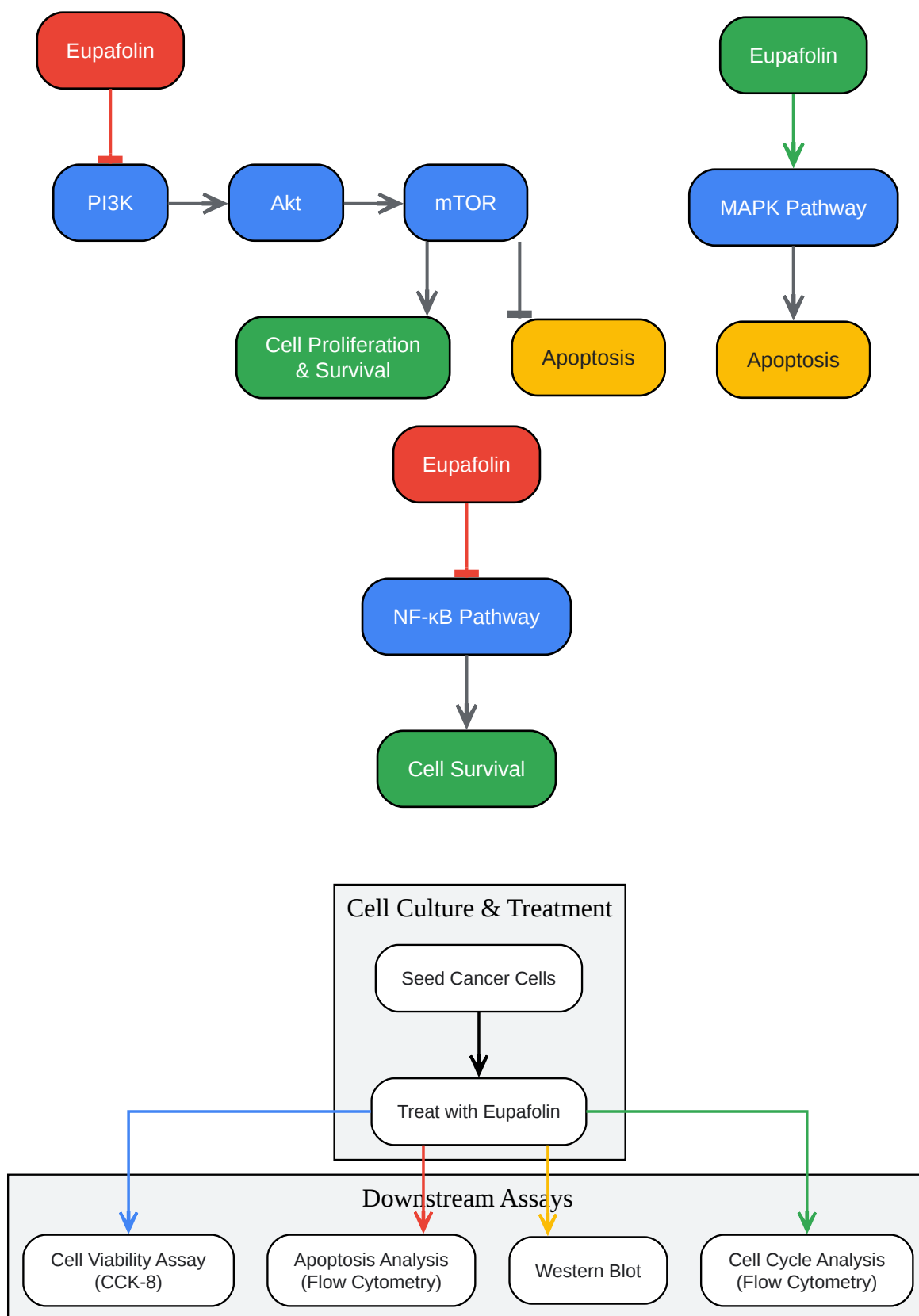
Cell Line	Protein	Effect	Citation
Breast Cancer Cells	Bcl-2	Decreased	[1]
Breast Cancer Cells	Bax	Increased	[1]
Breast Cancer Cells	Cleaved Caspase-3	Increased	[1]
EO771	Bcl-2	Decreased	[2]
EO771	Bax	Increased	[2]
EO771	Cleaved Caspase-3	Increased	[2]

Signaling Pathways Modulated by Eupafolin

Eupafolin exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] In many cancers, this pathway is hyperactivated. Eupafolin has been shown to inhibit the PI3K/Akt/mTOR pathway, which contributes to its anti-proliferative and pro-apoptotic effects in breast cancer cells.[2]



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